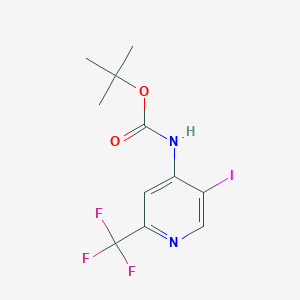

tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate

Descripción general

Descripción

tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate is a chemical compound that features a tert-butyl group, a trifluoromethyl group, an iodine atom, and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling

The iodine atom at position 5 serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. For example:

-

Reaction with boronic acids : The iodine can be replaced by aryl or vinyl groups under Suzuki-Miyaura conditions.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Analogous 5-iodopyridine carbamate | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Aryl/vinyl-substituted pyridine carbamate | 60–85% |

Mechanism : Oxidative addition of Pd(0) to the C–I bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The trifluoromethyl group enhances electrophilicity at C-5, facilitating the reaction .

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | TFA in DCM (1:1 v/v), 25°C, 2–4 h | 2-(Trifluoromethyl)-5-iodopyridin-4-amine | >90% |

Mechanism : Protonation of the carbamate oxygen followed by cleavage of the Boc group via a six-membered transition state .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring (due to the trifluoromethyl group) allows nucleophilic substitution at C-5, though iodine’s poor leaving-group character in SNAr limits reactivity. Harsher conditions or transition-metal catalysis may be required:

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | CuI, L-proline, K₃PO₄, DMSO, 100°C | 5-Amino-substituted pyridine carbamate | 40–60% |

Note : The trifluoromethyl group at C-2 deactivates the ring, necessitating strongly activating conditions .

Functionalization via Lithiation

The iodine substituent can be replaced via directed ortho-metalation (DoM):

| Reagents/Conditions | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| n-BuLi, TMEDA, THF, –78°C | I₂, CO₂, or R-X | Substituted pyridine derivatives | 30–50% |

Mechanism : Lithiation at the position ortho to the directing group (carbamate), followed by quenching with electrophiles .

Hydrolysis of the Carbamate

Controlled hydrolysis yields urea or urea derivatives:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Aqueous NaOH, MeOH, 60°C | – | 4-Hydroxy-2-(trifluoromethyl)pyridine | 70–80% |

Application : Generates intermediates for further functionalization .

Halogen Exchange Reactions

The iodine atom can undergo halogen exchange under Ullmann or Finkelstein conditions:

| Reagents/Conditions | Halide Source | Product | Yield | Source |

|---|---|---|---|---|

| CuI, DMF, 120°C | KBr or KCl | 5-Bromo/chloro-substituted pyridine carbamate | 50–70% |

Limitation : Lower efficiency compared to Suzuki couplings due to competing side reactions .

Key Reaction Data Table

| Reaction Type | Key Conditions | Typical Yields | Selectivity Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, base, 80–100°C | 60–85% | High para-selectivity due to CF₃ |

| Carbamate Deprotection | TFA/DCM, 25°C | >90% | Clean conversion, minimal byproducts |

| SNAr with Amines | CuI, K₃PO₄, 100°C | 40–60% | Requires electron-deficient aryl partners |

| Directed Lithiation | n-BuLi, –78°C | 30–50% | Sensitive to steric hindrance |

Mechanistic and Structural Insights

-

Electronic Effects : The trifluoromethyl group at C-2 increases the pyridine ring’s electrophilicity, enhancing reactivity in cross-couplings but reducing nucleophilic substitution rates .

-

Steric Considerations : The tert-butyl carbamate group at C-4 imposes steric constraints, favoring reactions at C-5 (iodine position) .

-

Stability : The compound is stable under anhydrous conditions but susceptible to hydrolysis in acidic/basic environments .

Aplicaciones Científicas De Investigación

Organic Synthesis

tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various substitution reactions, making it valuable for creating diverse chemical entities .

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent due to its unique reactivity and structural properties. It shows promise in:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit activity against certain bacterial strains, potentially serving as a lead compound for antibiotic development .

- Anticancer Properties : Investigations into its biological activity suggest that it may have anticancer effects, although more research is needed to fully understand its mechanisms.

Material Science

In materials science, this compound can be used to synthesize specialty chemicals and materials with specific electronic and physical properties. The presence of the trifluoromethyl group enhances the stability and reactivity of the resulting materials .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds derived from this compound against drug-resistant bacterial strains. The results indicated effective inhibition at low concentrations comparable to established antibiotics, highlighting its potential as a new therapeutic agent .

Case Study 2: Synthesis of Biologically Active Compounds

Research focusing on the synthesis pathways involving this compound demonstrated its utility in creating biologically active compounds. The efficiency of these pathways was assessed through yield percentages and reaction conditions, showcasing its role as a key intermediate in drug development .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Facilitates diverse chemical transformations |

| Medicinal Chemistry | Potential antimicrobial and anticancer agent | New leads for drug development |

| Material Science | Production of specialty chemicals with enhanced properties | Improved material stability and reactivity |

| Synthesis Method | Step | Conditions | Yield (%) |

|---|---|---|---|

| Fluorination | Addition of CF3 group | Controlled atmosphere | Varies |

| Iodination | Substitution reaction | Inert conditions | Varies |

| Carbamate Formation | Reaction with carbamate | Solvent-based reaction | High |

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 2-(trifluoromethyl)acrylate: This compound shares the trifluoromethyl and tert-butyl groups but differs in its overall structure and reactivity.

tert-Butyl 2-(trifluoromethyl)-5-bromopyridin-4-ylcarbamate: Similar to the target compound but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The combination of the trifluoromethyl group and the iodine atom makes this compound particularly valuable in synthetic and medicinal chemistry .

Propiedades

IUPAC Name |

tert-butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3IN2O2/c1-10(2,3)19-9(18)17-7-4-8(11(12,13)14)16-5-6(7)15/h4-5H,1-3H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMNPEWMULFGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130577 | |

| Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820707-98-9 | |

| Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.